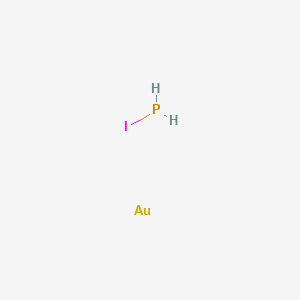
Phosphinous iodide--gold (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinous iodide–gold (1/1) is a coordination compound consisting of a gold atom bonded to a phosphinous iodide ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphinous iodide–gold (1/1) can be synthesized through the reaction of gold salts with phosphinous iodide ligands. One common method involves the use of gold chloride (AuCl) and phosphinous iodide in a suitable solvent under controlled conditions. The reaction typically proceeds at room temperature, and the product is isolated through crystallization or precipitation .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinous iodide–gold (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the phosphinous iodide ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of phosphines, thiols, or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield gold(III) complexes, while reduction can produce gold(I) species .
Applications De Recherche Scientifique
Phosphinous iodide–gold (1/1) has several scientific research applications:
Mécanisme D'action
The mechanism of action of phosphinous iodide–gold (1/1) involves its interaction with cellular components. In biological systems, the compound can target thiol-containing enzymes, disrupting their function and leading to cell death. This is particularly relevant in cancer therapy, where the compound induces apoptosis by inhibiting thioredoxin reductase and other redox-active enzymes .
Comparaison Avec Des Composés Similaires
Phosphinous iodide–gold (1/1) can be compared with other gold-phosphine complexes, such as:
Chloro(triphenylphosphine)gold(I): Similar in structure but with different ligands.
Chloro(dimethylphenylphosphine)gold(I): Another gold-phosphine complex with distinct properties.
Chloro(trimethylphosphine)gold(I): Differing in ligand structure and reactivity.
These compounds share some chemical properties but differ in their reactivity, stability, and applications, highlighting the uniqueness of phosphinous iodide–gold (1/1).
Propriétés
Numéro CAS |
154828-33-8 |
|---|---|
Formule moléculaire |
AuH2IP |
Poids moléculaire |
356.861 g/mol |
Nom IUPAC |
gold;iodophosphane |
InChI |
InChI=1S/Au.H2IP/c;1-2/h;2H2 |
Clé InChI |
CROKSYQHYACSTI-UHFFFAOYSA-N |
SMILES canonique |
PI.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


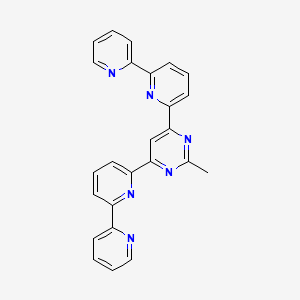
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)

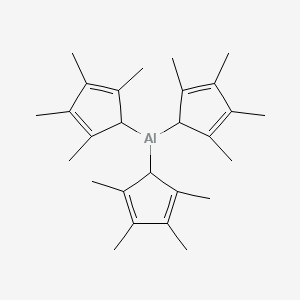
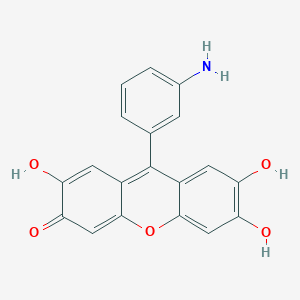
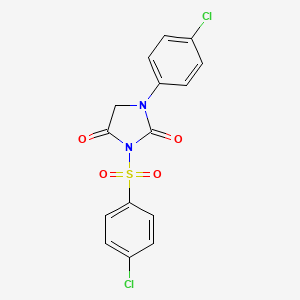
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
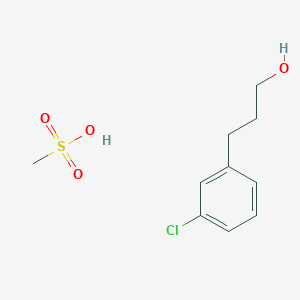

![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)


dimethyl-](/img/structure/B14263596.png)
